molecular formula C19H19FN4O2 B14200181 N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide CAS No. 897362-33-3

N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide

Cat. No.: B14200181
CAS No.: 897362-33-3
M. Wt: 354.4 g/mol
InChI Key: FCVZRJLHJSZYHD-UHFFFAOYSA-N
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Description

N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a butoxy group, a fluorophenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor compounds with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the formation of pyrido[3,2-d]pyrimidin-5-ones or pyrido[3,2-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butoxy group would yield butanol or butanone, while reduction of a nitro group would yield an amine derivative.

Mechanism of Action

The mechanism of action of N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Properties

CAS No.

897362-33-3

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C19H19FN4O2/c1-3-4-11-26-18-17-16(23-19(24-18)21-12(2)25)10-9-15(22-17)13-5-7-14(20)8-6-13/h5-10H,3-4,11H2,1-2H3,(H,21,23,24,25)

InChI Key

FCVZRJLHJSZYHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)NC(=O)C

Origin of Product

United States

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